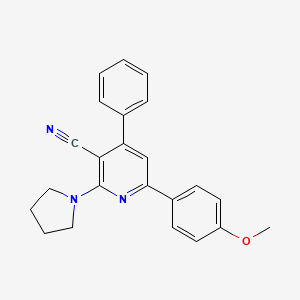
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-4-phenyl-2-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-4-phenyl-2-(1-pyrrolidinyl)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinecarbonitrile core substituted with methoxyphenyl, phenyl, and pyrrolidinyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-4-phenyl-2-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinecarbonitrile Core: The initial step involves the formation of the pyridinecarbonitrile core through a reaction between a suitable pyridine derivative and a cyanating agent under controlled conditions.
Substitution Reactions: Subsequent steps involve the introduction of methoxyphenyl, phenyl, and pyrrolidinyl groups through substitution reactions. These reactions are typically carried out using appropriate reagents such as aryl halides and amines in the presence of catalysts like palladium or copper.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-4-phenyl-2-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Aryl halides, amines, palladium or copper catalysts, inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-4-phenyl-2-(1-pyrrolidinyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-4-phenyl-2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine: (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
Eticlopride: S-(−)-3-Chloro-5-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide hydrochloride
Methyllycaconitine: [1α,4(S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate salt
Uniqueness
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-4-phenyl-2-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Unlike similar compounds, it may exhibit unique reactivity and biological activity, making it a valuable subject of study in various fields.
Propriétés
Numéro CAS |
488863-03-2 |
|---|---|
Formule moléculaire |
C23H21N3O |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)-4-phenyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H21N3O/c1-27-19-11-9-18(10-12-19)22-15-20(17-7-3-2-4-8-17)21(16-24)23(25-22)26-13-5-6-14-26/h2-4,7-12,15H,5-6,13-14H2,1H3 |
Clé InChI |
VKAHHPLZSCGAHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiourea, N-[2-(ethenyloxy)ethyl]-N'-[3-(triethylsilyl)propyl]-](/img/structure/B15165890.png)
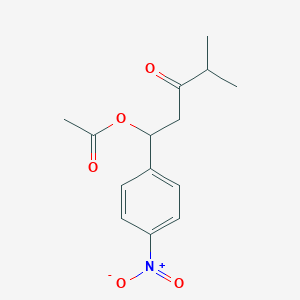
![1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B15165903.png)
![5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B15165911.png)
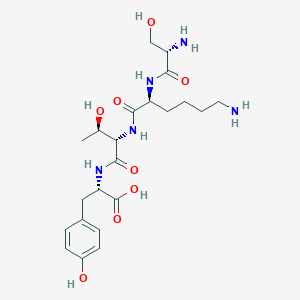
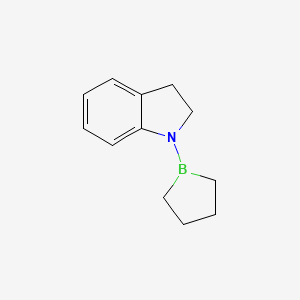
![S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate](/img/structure/B15165933.png)

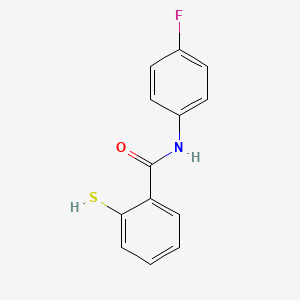
![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)

![[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid](/img/structure/B15165968.png)
![Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-](/img/structure/B15165981.png)

